molecular formula C13H13Cl2N3O3 B563006 Iprodione-d5 CAS No. 1215631-57-4

Iprodione-d5

Cat. No. B563006
M. Wt: 335.196
InChI Key: ONUFESLQCSAYKA-VVHGGLIRSA-N
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Description

Iprodione-d5 is a stable isotope labelled form of Iprodione . Iprodione is a dicarboximide fungicide that has a highly specific action, with a capacity to cause oxidative damage through the production of free oxygen radicals (ROS). It does not appear to be species selective .


Synthesis Analysis

The synthesis of Iprodione-d5 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of Iprodione-d5 is C13 2H5 H8 Cl2 N3 O3 . Its molecular weight is 335.20 .


Chemical Reactions Analysis

Iprodione-d5, like Iprodione, is expected to undergo various chemical reactions. For instance, it has been found that Iprodione can bind to carrier proteins in bovine circulation, such as bovine serum albumin (BSA), through a process characterized by fluorescence, absorption, circular dichroism, and Fourier transform infrared (FTIR) spectral measurements .

Scientific Research Applications

Iprodione Degradation Pathway

Iprodione, a dicarboxamide fungicide, is widely used and its residue is frequently detected in the environment. Research by Yang et al. (2018) identified a novel gene, ipaH, in Paenarthrobacter sp. strain YJN-5, which encodes an amidase responsible for the initial degradation step of iprodione. This discovery is significant in understanding the microbial degradation mechanism of iprodione (Yang et al., 2018).

Soil and Bacterial Properties

The study of Zhang et al. (2017) explored the effects of repeated iprodione applications on soil enzyme activities and bacterial properties. They discovered that weekly applications of iprodione decreased the activities of various enzymes and altered the bacterial community structure, highlighting the impact of iprodione on soil health (Zhang et al., 2017).

Soil Bacterial Community

Wang et al. (2004) conducted a study on the effect of the fungicide iprodione on soil bacterial communities. Their research indicated changes in the soil bacterial community composition and recovery dynamics in response to iprodione treatment, which is essential for understanding the environmental impact of this fungicide (Wang et al., 2004).

UV-Vis Degradation and Toxicity

Research by Lassalle et al. (2014) focused on the UV-vis photodegradation of iprodione in water and the characterization of its photoproducts. They also conducted toxicity predictions of the photoproducts, providing insights into the environmental and health impacts of iprodione degradation products (Lassalle et al., 2014).

Developmental and Cardiac Toxicity in Zebrafish

A study by Wei et al. (2020) investigated the developmental and cardiac toxicity of iprodione in zebrafish. They found that exposure to iprodione caused yolk edema, increased mortality, and cardiac issues, shedding light on the aquatic toxicity of iprodione (Wei et al., 2020).

Stress Gene Activation in Human Cells

Washington and Tchounwou (2004) examined the cytotoxicity of iprodione and its ability to induce stress genes in human liver carcinoma cells. Their findings are crucial for understanding the potential human health risks associated with iprodione exposure (Washington & Tchounwou, 2004).

Iprodione in Wine Analysis

Bitar et al. (2019) developed an analytical method using molecularly imprinted sol-gel polymers for monitoring iprodione in white wine. This research is vital for ensuring food safety and regulatory compliance in the wine industry (Bitar et al., 2019).

Safety And Hazards

Safety data sheets suggest that Iprodione-d5 may be harmful if swallowed or inhaled . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

As a stable isotope labelled form of Iprodione, Iprodione-d5 is likely to be used in scientific research and development, particularly in studies investigating the pharmacokinetics and metabolic profiles of drugs .

properties

CAS RN

1215631-57-4

Product Name

Iprodione-d5

Molecular Formula

C13H13Cl2N3O3

Molecular Weight

335.196

IUPAC Name

5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2

InChI Key

ONUFESLQCSAYKA-VVHGGLIRSA-N

SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

synonyms

3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide-d5;  Chipco 26019-d5;  Glycophen-d5;  Glycophene-d5;  Iprodial-d5;  Kidan-d5;  Promidione-d5;  RP-26019-d5;  ROP-500F-d5;  Rovral-d5;  Verisan-d5;  Xiuan-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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